
N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a wide range of fields.
Mechanism of Action
N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide works by binding to the mGluR5 receptor and preventing its activation by glutamate. This leads to a reduction in the activity of the receptor, which in turn leads to a decrease in the activity of downstream signaling pathways. This mechanism of action has been found to be highly specific to mGluR5, and does not affect other glutamate receptors.
Biochemical and Physiological Effects:
N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have a variety of biochemical and physiological effects. In addition to its role as an mGluR5 antagonist, N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been found to inhibit the activity of other enzymes and receptors, including the enzyme nitric oxide synthase and the adenosine A~2A~ receptor. These effects have been found to be important in a variety of physiological processes, including the regulation of blood pressure and the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide as a research tool is its specificity for the mGluR5 receptor. This specificity allows researchers to study the role of this receptor in a variety of neurological disorders, without affecting other glutamate receptors. However, one limitation of N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is its relatively low potency, which can make it difficult to achieve the desired level of receptor inhibition in some experiments.
Future Directions
There are a number of future directions for research on N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of focus is the development of more potent mGluR5 antagonists, which could be used to study the role of this receptor in even greater detail. Another area of research is the use of N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in the treatment of neurological disorders, including anxiety, depression, and addiction. Finally, there is ongoing research into the role of N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in the regulation of blood pressure and the immune response, which could have important implications for the treatment of a variety of diseases.
Scientific Research Applications
N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in scientific research. One area of research where N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has shown promise is in the study of ionotropic glutamate receptors. These receptors play a key role in the regulation of synaptic transmission in the brain, and are involved in a wide range of neurological processes. N~2~-(2,4-dichlorophenyl)-N~1~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to be a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of neurological disorders, including anxiety, depression, and addiction.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-15-7-5-6-10-19(15)24-21(26)14-25(20-12-11-16(22)13-18(20)23)29(27,28)17-8-3-2-4-9-17/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYWAWWDTWWJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,4-dichlorophenyl)-N-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3748264.png)

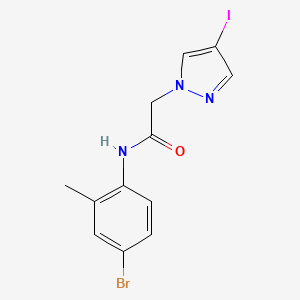


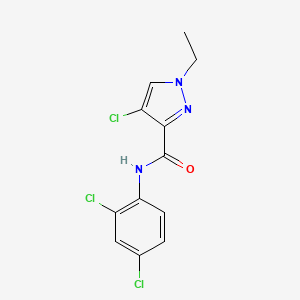
![methyl [4-(1-ethoxyethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B3748304.png)
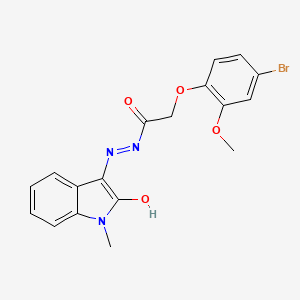
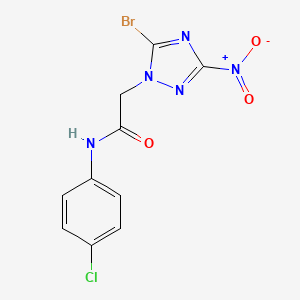
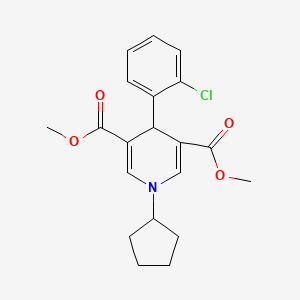
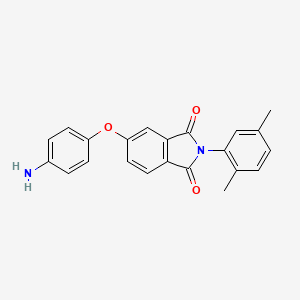

![4-[4-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenoxy]phthalic acid](/img/structure/B3748358.png)
